callipeltin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

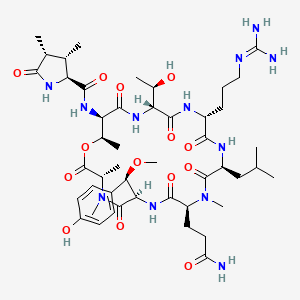

callipeltin B is a natural product found in Callipelta and Sollasipelta with data available.

Wissenschaftliche Forschungsanwendungen

Solid-Phase Total Synthesis

A study by Krishnamoorthy et al. (2006) demonstrated the successful solid-phase total synthesis of callipeltin B, achieving an overall yield of 15%. This synthesis process provided insights into the structural configuration of callipeltin B, confirming the reassignment of its threonine residues as d-allothreonine and the assignment of the beta-methoxytyrosine residue configuration as (2R,3R) (Krishnamoorthy et al., 2006).

Bioactive Peptide Characterization

In a study by D’Auria et al. (1996), callipeltin B was isolated from the New Caledonian sponge Callipelta sp. and identified as a cytotoxic peptide. It was found to possess a cyclic depsipeptidal structure, differing from callipeltin A by having an N-terminal 2,3-dimethylpyroglutamic acid unit. This study highlighted the unique structural and cytotoxic characteristics of callipeltin B (D’Auria et al., 1996).

Stereoselective Synthesis

Hansen et al. (2005) focused on the stereochemistry of beta-methoxytyrosine, a component of callipeltin A, which is closely related to callipeltin B. They achieved stereoselective synthesis of four stereoisomers of beta-methoxytyrosine, contributing to a better understanding of the molecular structure and potential activity of callipeltin B (Hansen et al., 2005).

Cytotoxicity and Structural Insights

Kikuchi and Konno (2014) described the total synthesis of callipeltins B and M, emphasizing the cytotoxic nature of these compounds. The synthesis involved assembling eight amino acids, including several unusual ones, on a solid support. This study provided further insights into the cytotoxic properties and structural complexities of callipeltin B (Kikuchi & Konno, 2014).

Ionophore Effect and Muscle Tension

Trevisi et al. (2004) explored the effect of callipeltin A on guinea-pig aortic rings, noting its concentration-dependent contraction effect. Although this study focused on callipeltin A, it provided valuable information relevant to the overall understanding of callipeltins, including callipeltin B, particularly in their interaction with muscle tissues and potential ionophore effects (Trevisi et al., 2004).

Eigenschaften

Produktname |

callipeltin B |

|---|---|

Molekularformel |

C47H74N12O14 |

Molekulargewicht |

1031.2 g/mol |

IUPAC-Name |

(2S,3S,4R)-N-[(3S,6R,9S,12S,15R,18R,21R,22R)-9-(3-amino-3-oxopropyl)-15-[3-(diaminomethylideneamino)propyl]-18-[(1R)-1-hydroxyethyl]-6-[(R)-(4-hydroxyphenyl)-methoxymethyl]-3,4,10,22-tetramethyl-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3,4-dimethyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H74N12O14/c1-21(2)20-30-44(69)59(9)31(17-18-32(48)62)40(65)57-36(37(72-10)27-13-15-28(61)16-14-27)45(70)58(8)24(5)46(71)73-26(7)35(56-41(66)33-22(3)23(4)38(63)54-33)43(68)55-34(25(6)60)42(67)52-29(39(64)53-30)12-11-19-51-47(49)50/h13-16,21-26,29-31,33-37,60-61H,11-12,17-20H2,1-10H3,(H2,48,62)(H,52,67)(H,53,64)(H,54,63)(H,55,68)(H,56,66)(H,57,65)(H4,49,50,51)/t22-,23+,24-,25+,26+,29+,30-,31-,33-,34+,35+,36+,37+/m0/s1 |

InChI-Schlüssel |

LDVDYMWYVBJGBO-HNNCHNCWSA-N |

Isomerische SMILES |

C[C@H]1[C@H](C(=O)N[C@@H]1C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](N(C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)[C@@H](C3=CC=C(C=C3)O)OC)C)C)C)C |

Kanonische SMILES |

CC1C(C(=O)NC1C(=O)NC2C(OC(=O)C(N(C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)O)CCCN=C(N)N)CC(C)C)C)CCC(=O)N)C(C3=CC=C(C=C3)O)OC)C)C)C)C |

Synonyme |

callipeltin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

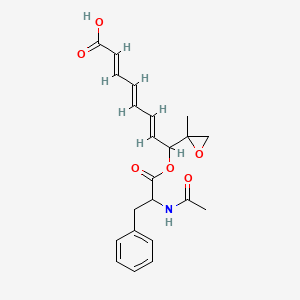

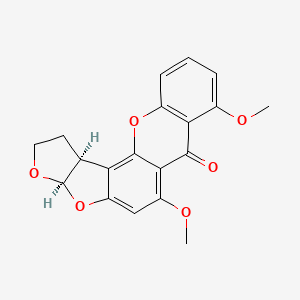

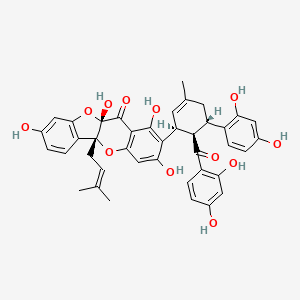

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6R)-6-[3-(Propylthio)-1,2,5-thiadiazole-4-yl]-1-azabicyclo[3.2.1]octane](/img/structure/B1254834.png)

![10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254840.png)

![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)

![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)